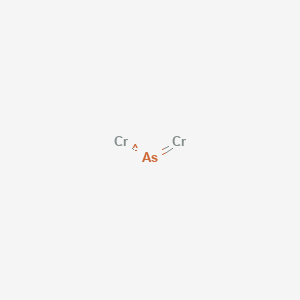

Chromium arsenide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromium Arsenide is a compound of chromium and arsenic . Chromium is a transition element and arsenic is less electronegative . The compound has an orthorhombic structure .

Molecular Structure Analysis

Chromium Arsenide has an orthorhombic MnP-type structure with antiferromagnetic spin order . It also has a rocksalt structure which is an unreported metastable phase and a ferromagnetic metal with high spin polarization at the Fermi level .Chemical Reactions Analysis

Chromium reacts with dilute HCl or dilute H2SO4 to form [Cr(H2O)6]2+ (aq) blue color coordination complex . Chromium also reacts with dilute HCl and forms hydrogen gas with chloride ion .Physical And Chemical Properties Analysis

Chromium Arsenide has a density of 6.61 g/cm3 . It has a band gap of 0.000 eV . The ground-state structure is an orthorhombic MnP-type structure with antiferromagnetic spin order .Applications De Recherche Scientifique

Structural Analysis

Chromium Arsenide is studied in various crystal structures to investigate its structural properties . The ground-state structure is an orthorhombic MnP-type structure with antiferromagnetic spin order .

Magnetic Properties

The magnetic properties of Chromium Arsenide are of significant interest. The ground magnetic state and density of states are systematically studied . The rocksalt structure is a low-energy metastable phase and a ferromagnetic metal with high spin polarization at the Fermi level .

Optical Properties

Chromium Arsenide exhibits unique optical properties. The NiAs structure and MnP structure have a higher absorption coefficient than other structures in the infrared region and ultraviolet region, respectively . In the visible light region, the wurtzite and zincblende structures are more transparent than other structures .

Doping Effects

Doping effects in Chromium Arsenide are also studied. For instance, Ti substitution of Cr and Te substitution of As can lead to a phase transition in ground-state structure and ground-state magnetic order, respectively .

Spintronics Applications

The properties of Chromium Arsenide can promote its application into spintronics . Spintronics, which adds the spin degree of freedom to the conventional electronic devices, has several advantages like increasing data processing, decreased electric power consumption, and non-volatility .

Mécanisme D'action

Target of Action

Chromium arsenide (CrAs) primarily targets the electronic band structure of materials. It is known to interact with the Cr d bands near the Fermi level . This interaction is crucial for understanding the compound’s properties and behavior.

Mode of Action

The mode of action of CrAs involves its interaction with the electronic band structure. By integrating out all low-lying arsenic degrees of freedom, an effective Hamiltonian model describing the Cr d bands near the Fermi level is derived . This interaction leads to changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound .

Biochemical Pathways

These include uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways involves a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

It is known that chromium, a component of cras, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics, but similar studies on CrAs are lacking .

Result of Action

The interaction of CrAs with the electronic band structure results in changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound . These changes can have significant effects at the molecular and cellular levels, potentially influencing the compound’s superconducting properties .

Action Environment

The action of CrAs can be influenced by various environmental factors. For instance, arsenic’s biogeochemical cycle can be affected by microorganisms, pH, and the presence of other elements such as iron, phosphorus, sulfur, and silicon . Understanding these factors is crucial for predicting the behavior of CrAs in different environments.

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/As.2Cr |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNAMCOKKZMLMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr].[Cr]=[As] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCr2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.914 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium arsenide | |

CAS RN |

12254-85-2 |

Source

|

| Record name | Dichromium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)